N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide
Description
N-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide is a structurally complex compound featuring a piperazine ring linked to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, an ethyl spacer, and a trifluoromethanesulfonamide moiety. This combination of halogenated aromatic systems, sulfonamide functionality, and a flexible piperazine-ethyl backbone is characteristic of bioactive molecules, particularly in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF6N4O2S/c14-10-7-9(12(15,16)17)8-21-11(10)24-5-3-23(4-6-24)2-1-22-27(25,26)13(18,19)20/h7-8,22H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGUQRGMUYYRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C(F)(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate, which involves the chlorination of a pyridine derivative to introduce the chloro and trifluoromethyl groups.
Piperazine Ring Formation: The next step involves the formation of the piperazine ring through a nucleophilic substitution reaction, where the pyridine intermediate reacts with a piperazine derivative.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through a reaction with trifluoromethanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a dihydropyridine derivative.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
TRPV3 Modulation
One of the notable applications of this compound is its role as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is implicated in various pain pathways and inflammatory responses. Research indicates that compounds targeting TRPV3 can be effective in treating conditions such as chronic pain and inflammation without the side effects typically associated with opioids .
Case Study: Pain Management
A study demonstrated that TRPV3 inhibitors, including derivatives of the compound , could effectively reduce pain sensitivity in animal models without causing significant adverse effects like QT interval prolongation or temperature dysregulation .
Anticancer Activity
Research has also indicated potential anticancer properties for compounds similar to N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide. These compounds have shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Data Table: Anticancer Efficacy
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 12 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Inhibition of proliferation |
Neurological Research
The compound has also been explored for its potential neuroprotective effects. Studies suggest that it may help in mitigating neurodegenerative processes by modulating ion channels involved in neuronal excitability and calcium homeostasis .
Case Study: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, administration of TRPV3 inhibitors led to a significant reduction in neuronal cell death, indicating the potential for therapeutic use in conditions like Alzheimer's disease .
Herbicide Development
This compound has been identified as a proherbicide precursor for developing herbicides effective against various weeds. Its mechanism involves inhibiting specific enzymes critical for fatty acid synthesis in plants, thereby stunting growth and leading to plant death .
Data Table: Herbicidal Activity
| Target Weed | Effective Concentration (g/ha) | Mode of Action |
|---|---|---|
| Amaranthus spp. | 200 | ACCase inhibition |
| Echinochloa spp. | 150 | Lipid biosynthesis disruption |
| Setaria spp. | 100 | Growth regulation |
Polymer Chemistry
The compound's unique chemical structure allows it to be used as a functional monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for advanced material applications .
Case Study: Polymer Enhancement
Research demonstrated that polymers synthesized with this compound exhibited improved mechanical properties and thermal stability compared to traditional polymers, making them suitable for high-performance applications in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain, by binding to its active site and preventing the normal substrate from accessing the enzyme . This inhibition disrupts the production of ATP, leading to the death of the target organism.
Comparison with Similar Compounds
Ethyl 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate (CAS 337919-63-8)
- Structure: Shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl-piperazine core but replaces the sulfonamide group with an ethyl iminopropanoate.
- However, esterases in biological systems may hydrolyze this group, altering bioavailability .
3-Chloro-N-(2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl)-5-(trifluoromethyl)-2-pyridinamine
- Structure : Features dual 3-chloro-5-(trifluoromethyl)-2-pyridinyl groups connected via a piperazine-ethylamine linker.
- Properties : The additional pyridinamine group introduces steric bulk and electronic effects, which may hinder receptor binding compared to the target compound’s simpler sulfonamide terminus. The dual trifluoromethyl groups could enhance metabolic stability .
Sulfonylurea and Sulfonamide Agrochemicals
Prosulfuron
- Structure : A triazine-based sulfonylurea herbicide with a 4-methoxy-6-methyl-1,3,5-triazin-2-yl group.
- Comparison: Unlike the target compound’s pyridine-piperazine core, prosulfuron’s triazine ring and sulfonylurea linkage target acetolactate synthase (ALS) in plants.
Diflubenzuron
- Structure : A benzamide-based sulfonylurea insect growth regulator.
- Comparison : The absence of a piperazine or pyridine system in diflubenzuron highlights the target compound’s unique design. Diflubenzuron’s efficacy against chitin synthesis in insects underscores the role of sulfonamide/urea groups in disrupting biochemical pathways .
Benzamide and Carboxamide Derivatives
4-{4-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]piperazin-1-yl}-N-[(1E)-(dimethylamino)methylidene]benzamide (CAS 1164512-96-2)
- Structure: Integrates a benzamide group and a dimethylamino methylene substituent alongside the pyridinyl-piperazine core.
- Comparison: The benzamide moiety is a common pharmacophore in kinase inhibitors, suggesting possible therapeutic applications. The dimethylamino group introduces basicity, which may influence solubility and target engagement compared to the target compound’s neutral sulfonamide .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Research Implications and Gaps
- The target compound’s pyridinyl-piperazine-sulfonamide architecture aligns with motifs seen in ALS inhibitors (e.g., prosulfuron) but lacks documented pesticidal data.
- Structural analogs in –5 are primarily research chemicals, highlighting the need for further biological testing to elucidate the target’s mechanism and applications.
- Comparative studies on solubility, receptor affinity, and metabolic stability between these analogs could refine structure-activity relationships.
Biological Activity
The compound N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C18H15ClF6N5O2S
- Molecular Weight: 502.25 g/mol
- CAS Number: 338409-44-2
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Slightly soluble in water |
| Stability | Hygroscopic |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Antitumor Activity
A notable study investigated the antitumor properties of similar compounds in the same class. For instance, a related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the piperazine and pyridine moieties could enhance efficacy against cancer cells. The study reported a regression rate of up to 100% in certain cancer types when administered at effective dosages .
Inhibition Studies
In vitro studies have shown that compounds with similar structures exhibit potent inhibition against various cancer cell lines. For example, compounds targeting the Murine Double Minute 2 (MDM2) protein have been shown to induce apoptosis in cancer cells by activating the p53 pathway, which is crucial for cell cycle regulation and apoptosis .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable oral bioavailability and plasma exposure, although further studies are required to confirm these findings.
Case Study 1: MDM2 Inhibition
A study focusing on MDM2 inhibitors revealed that modifications to the piperazine ring significantly affected binding affinity and antitumor activity. The compound exhibited high binding affinity (IC50 = 6.4 nM) but showed varying degrees of potency across different cancer cell lines . This highlights the importance of structural optimization in enhancing therapeutic efficacy.
Case Study 2: Anticancer Efficacy
In another investigation, compounds structurally related to this compound were tested for their anticancer properties. Results indicated a significant reduction in tumor volume when administered at specific dosages over a sustained period, supporting the hypothesis that these compounds may serve as effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide, and how do reaction conditions influence yield?
- Answer: Synthesis typically involves multi-step heterocyclization and fluoroacylation. For example, fluoroacylation via trifluoroethyl acetate in dioxane under reflux (as seen in analogous pyridine derivatives) optimizes trifluoromethyl group incorporation . Key variables include solvent polarity (THF vs. dioxane), temperature (60–100°C), and stoichiometry of sulfonylating agents. Yield improvements (≥70%) are achieved by slow addition of trifluoroacetylating reagents to minimize side reactions.
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer: Use orthogonal analytical methods:
- HPLC : ≥95% purity assessment with C18 columns and acetonitrile/water gradients .
- NMR : Confirm piperazine and pyridine ring integration ratios (e.g., ¹H NMR: δ 3.2–3.8 ppm for piperazine protons) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~500–550) .
Q. What preliminary biological screening assays are suitable for this compound?
- Answer: Prioritize enzyme inhibition (e.g., kinase or phosphatase assays) and receptor-binding studies (GPCRs, serotonin/dopamine receptors) due to the piperazine moiety’s affinity for neurotransmitter targets . Use fluorometric or radiometric assays with positive controls (e.g., known inhibitors like PF-06465469 for phosphatase activity) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with target receptors?
- Answer: Employ quantum mechanical (QM) and molecular docking (e.g., AutoDock Vina) to predict binding modes. The trifluoromethyl group’s electron-withdrawing effects enhance π-π stacking with aromatic residues (e.g., in kinase ATP pockets). ICReDD’s reaction path search methods integrate QM calculations to refine ligand-receptor dynamics .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Answer: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm target engagement. For example, discrepancies in IC₅₀ values may arise from off-target effects or assay sensitivity. Statistical meta-analysis (e.g., ANOVA with post-hoc tests) identifies outliers, while structural analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives) provide mechanistic insights .
Q. How can the compound’s agrochemical potential be evaluated given structural analogs?
- Answer: Test herbicidal or pesticidal activity using OECD guidelines:
- Greenhouse trials : Apply at 0.1–1.0 ppm to model pests (e.g., Aphididae) and monitor mortality rates.
- Mode-of-action studies : Compare with fluazuron (a trifluoromethyl-containing insecticide) to assess chitin synthesis inhibition .
Q. What synthetic routes improve scalability while maintaining stereochemical fidelity?
- Answer: Transition from batch to flow chemistry for piperazine coupling steps. Use immobilized catalysts (e.g., Pd/C for Suzuki-Miyaura reactions) to enhance reproducibility. Monitor enantiomeric excess (ee) via chiral HPLC, as seen in the synthesis of 2-[(4R)-4-tert-butyl-oxazolyl]pyridines .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
